N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-4-(prop-2-en-1-yloxy)benzamide
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Overview
Description
N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-4-(prop-2-en-1-yloxy)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring, a cyclohexyl group, and a benzamide moiety, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-4-(prop-2-en-1-yloxy)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of the piperazine derivative: This step involves the reaction of 4-methylpiperazine with cyclohexylmethyl chloride under basic conditions to form the intermediate compound.
Coupling with benzamide: The intermediate is then reacted with 4-(prop-2-en-1-yloxy)benzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-4-(prop-2-en-1-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or piperazine derivatives.
Scientific Research Applications
N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-4-(prop-2-en-1-yloxy)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-4-(prop-2-en-1-yloxy)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-4-(prop-2-en-1-yloxy)benzamide: shares structural similarities with other benzamide derivatives and piperazine-containing compounds.
This compound: is unique due to its specific combination of functional groups, which may confer distinct biological activities compared to other similar compounds.
Uniqueness
The unique combination of a piperazine ring, cyclohexyl group, and benzamide moiety in This compound provides it with distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H33N3O2 |
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Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C22H33N3O2/c1-3-17-27-20-9-7-19(8-10-20)21(26)23-18-22(11-5-4-6-12-22)25-15-13-24(2)14-16-25/h3,7-10H,1,4-6,11-18H2,2H3,(H,23,26) |
InChI Key |
ZOWLVTPGYCKFJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2(CCCCC2)CNC(=O)C3=CC=C(C=C3)OCC=C |
Origin of Product |
United States |
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